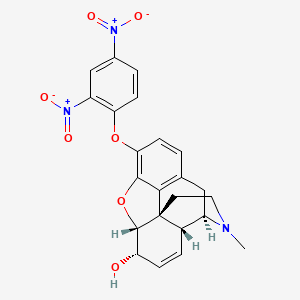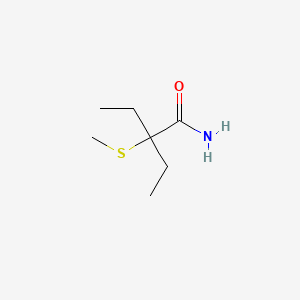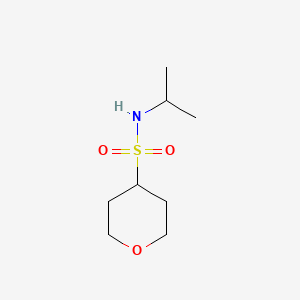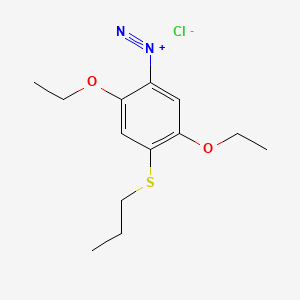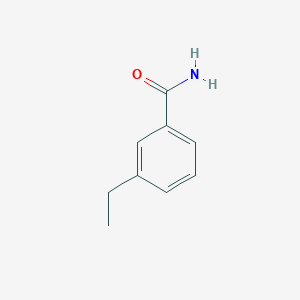
3-Ethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylbenzamide is an organic compound with the molecular formula C9H11NO. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of an ethyl group attached to the benzene ring and an amide functional group. It is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Ethylbenzamide can be synthesized through the direct condensation of 3-ethylbenzoic acid with ammonia or an amine under acidic conditions. The reaction typically involves heating the reactants to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, this compound is produced using a similar condensation reaction but on a larger scale. The process may involve the use of catalysts to increase the reaction rate and yield. Ultrasonic irradiation and the presence of Lewis acidic ionic liquids immobilized on diatomite earth have been reported to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: 3-Ethylbenzoic acid.
Reduction: 3-Ethylaniline.
Substitution: Various substituted benzamides depending on the substituent introduced.
Applications De Recherche Scientifique
3-Ethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 3-ethylbenzamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain biochemical processes through its amide functional group.
Comparaison Avec Des Composés Similaires
3-Methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.
3-Chlorobenzamide: Contains a chlorine atom instead of an ethyl group.
3-Methoxybenzamide: Features a methoxy group in place of the ethyl group.
Uniqueness: 3-Ethylbenzamide is unique due to the presence of the ethyl group, which imparts distinct chemical and physical properties compared to its analogs
Propriétés
Numéro CAS |
500293-87-8 |
|---|---|
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
3-ethylbenzamide |
InChI |
InChI=1S/C9H11NO/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3,(H2,10,11) |
Clé InChI |
MVGMZFRPBRUJAQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Chlorobenzo[d]thiazol-2-yl)methanol](/img/structure/B13951676.png)
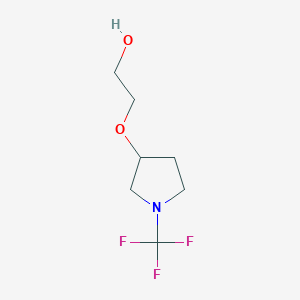
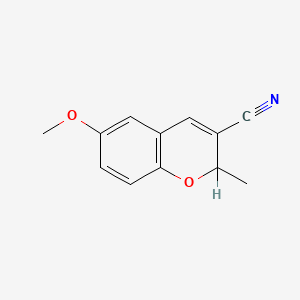
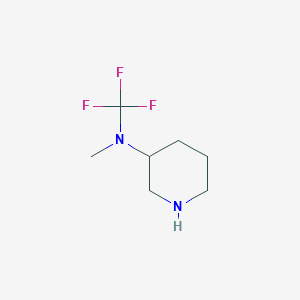


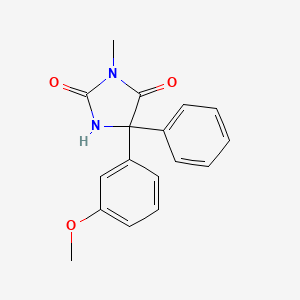
![Benzoic acid, 5-bromo-2-[[[(2-phenylacetyl)amino]thioxomethyl]amino]-](/img/structure/B13951697.png)
![3-Isopropyl-2H-benzo[b][1,4]oxazine](/img/structure/B13951700.png)
